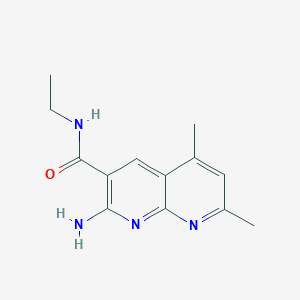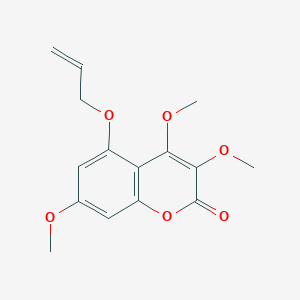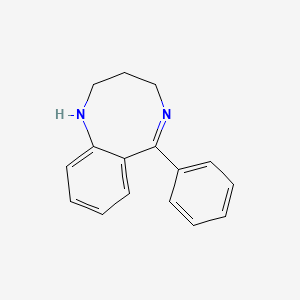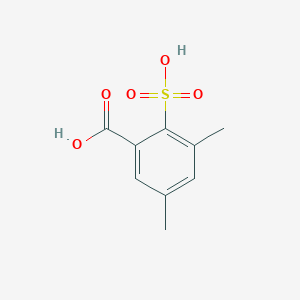
3,5-Dimethyl-2-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-sulfobenzoic acid is an aromatic sulfonic acid derivative It is characterized by the presence of two methyl groups at the 3 and 5 positions and a sulfonic acid group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-sulfobenzoic acid typically involves the sulfonation of 3,5-dimethylbenzoic acid. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and concentration of the sulfonating agent, are carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-sulfobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-donating methyl groups and the electron-withdrawing sulfonic acid group makes the compound reactive towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Sulfuric Acid: Used for sulfonation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3,5-Dimethyl-2-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-sulfobenzoic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The methyl groups can influence the compound’s hydrophobic interactions and overall stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic Acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2-Sulfobenzoic Acid: Lacks the methyl groups, affecting its hydrophobic interactions and overall reactivity.
Uniqueness
3,5-Dimethyl-2-sulfobenzoic acid is unique due to the combined presence of electron-donating methyl groups and an electron-withdrawing sulfonic acid group
Properties
CAS No. |
62508-70-7 |
|---|---|
Molecular Formula |
C9H10O5S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
3,5-dimethyl-2-sulfobenzoic acid |
InChI |
InChI=1S/C9H10O5S/c1-5-3-6(2)8(15(12,13)14)7(4-5)9(10)11/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |
InChI Key |
OPOKDVWDPWAYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


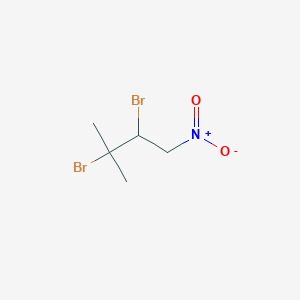
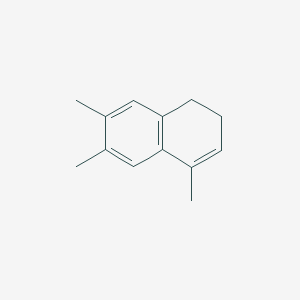
![2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid](/img/structure/B14531967.png)
![2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide](/img/structure/B14531968.png)
![(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol](/img/structure/B14531981.png)
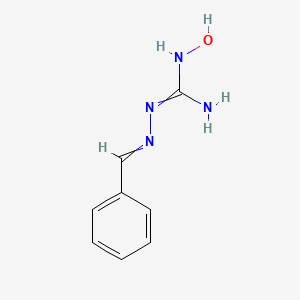
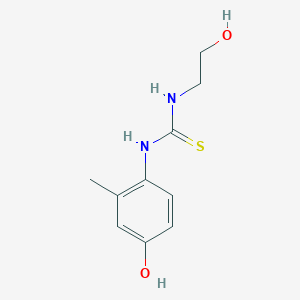
![(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium](/img/structure/B14531997.png)
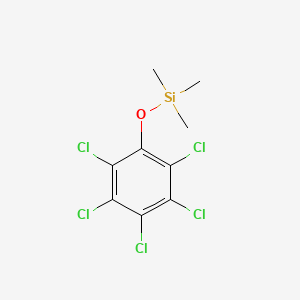
![4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14532011.png)
![1,3,5,7-Tetramethyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene](/img/structure/B14532018.png)
